Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Description
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate (hereafter referred to as the target compound) is a sodium salt of a phosphatidic acid (PA) derivative. Its structure comprises:
- Glycerol backbone: The (2R) configuration defines the stereochemistry at the sn-2 position.
- Acyl chains: A saturated hexadecanoyl (palmitoyl, 16:0) group at sn-1 and an unsaturated (9Z,12Z)-octadecadienoyl (linoleoyl, 18:2) group at sn-2.
- Phosphate group: A sodium-bound phosphate at sn-3, conferring water solubility .
This compound is structurally classified as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphate (sodium salt). Its molecular formula is C₃₇H₆₈NaO₈P (MW: 694.895), with an InChIKey of PPYXMAJBOKWTQX-RYRMQHSSSA-M .
Properties
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b13-11-,18-17-;/t35-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNPOFCKGPJAFU-HQFKUYMNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677117 | |
| Record name | Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-59-6 | |
| Record name | Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate typically involves the following key steps:
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- Glycerol or protected glycerol derivatives as the backbone.
- Fatty acids or their activated derivatives (e.g., acyl chlorides or anhydrides) of hexadecanoic acid (palmitic acid) and linoleic acid.
- Phosphorylating agents for introducing the phosphate group.
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- Selective acylation of the glycerol hydroxyl groups at positions 2 and 3 with the respective fatty acid derivatives under controlled conditions to ensure regioselectivity and stereochemistry.
- Protection/deprotection strategies may be employed to prevent side reactions.
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- Introduction of the phosphate group at the sn-1 position using reagents such as phosphorus oxychloride (POCl3), phosphoramidites, or cyclic phosphate intermediates.
- The phosphate group is then neutralized with sodium hydroxide or sodium salts to form the sodium salt.
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- Chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate the pure compound.
- Crystallization or lyophilization to obtain the neat product.
Detailed Synthetic Routes from Literature and Patents
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of glycerol hydroxyl groups (if required) | TBDMS-Cl, benzyl groups, or acetal formation | Ensures selective acylation |
| 2 | Selective acylation at sn-2 position with linoleoyl chloride | Linoleoyl chloride, pyridine or base, low temperature | Maintains cis double bonds |
| 3 | Acylation at sn-3 position with palmitoyl chloride | Palmitoyl chloride, base, controlled temperature | Avoids over-acylation |
| 4 | Deprotection of glycerol hydroxyl (if protected) | Acidic or hydrogenolysis conditions | Restores free hydroxyl for phosphorylation |
| 5 | Phosphorylation at sn-1 hydroxyl | POCl3 or phosphoramidite chemistry | Formation of phosphate ester |
| 6 | Neutralization with sodium hydroxide | NaOH aqueous solution | Formation of sodium salt |
| 7 | Purification | Column chromatography, HPLC | Ensures product purity |
Representative Example from Patents
- A patent (US9943812B2) describes the preparation of related phospholipid compounds by stepwise esterification of glycerol derivatives with fatty acid chlorides followed by phosphorylation and sodium salt formation.
- The process emphasizes maintaining stereochemistry (2R configuration) and cis double bonds in the linoleoyl chain through mild reaction conditions.
- The phosphorylation step often uses phosphorus oxychloride in anhydrous solvents, followed by quenching with sodium bicarbonate or sodium hydroxide to yield the sodium salt form.
Alternative Methods
- Enzymatic synthesis using lipases for regioselective acylation of glycerol derivatives has been reported in lipid chemistry but is less common for such complex phospholipids due to the need for precise control over phosphorylation.
- Chemical phosphorylation using cyclic trimetaphosphate or phosphoramidite reagents offers milder conditions and potentially higher yields with fewer side products.
Research Findings and Optimization Data
Yield and Purity
- Typical overall yields for the multi-step synthesis range from 40% to 70%, depending on the efficiency of acylation and phosphorylation steps.
- Purity is usually confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.
Stereochemical Integrity
- Maintaining the (2R) stereochemistry is critical for biological activity and is achieved by starting from enantiomerically pure glycerol derivatives.
- Analytical methods such as chiral HPLC and optical rotation measurements confirm stereochemical retention.
Stability Considerations
- The compound is sensitive to hydrolysis, especially at the ester bonds; thus, reactions and storage are performed under anhydrous or inert atmosphere conditions.
- Phosphate ester stability is enhanced by sodium salt formation, improving solubility and handling.
Summary Table of Preparation Parameters
| Parameter | Conditions/Values | Comments |
|---|---|---|
| Starting materials | Glycerol derivatives, palmitoyl & linoleoyl chlorides | Purity >99% preferred |
| Reaction solvents | Anhydrous dichloromethane, pyridine, THF | Dry solvents to prevent hydrolysis |
| Temperature | 0°C to room temperature | Controls regioselectivity and prevents isomerization |
| Phosphorylating agent | POCl3, phosphoramidite reagents | Requires careful handling due to reactivity |
| Neutralizing agent | NaOH aqueous solution | Converts phosphate to sodium salt |
| Purification methods | Silica gel chromatography, preparative HPLC | Ensures high purity |
| Yield | 40-70% overall | Dependent on reaction optimization |
| Stereochemical control | Use of enantiomerically pure glycerol | Essential for biological relevance |
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include alcohols, esters, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
-
Drug Delivery Systems
- Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate is utilized in liposomal formulations for targeted drug delivery. Its phospholipid nature allows it to encapsulate hydrophobic drugs, enhancing their bioavailability and stability in the bloodstream.
- Case Study : Research indicates that liposomes composed of this phospholipid can effectively deliver chemotherapeutic agents to cancer cells while minimizing systemic toxicity .
-
Cell Membrane Models
- The compound serves as a model for studying cell membrane dynamics due to its structural similarity to natural phospholipids. It helps in understanding membrane fluidity and permeability.
- Data Table : Comparison of membrane properties using different phospholipids:
Phospholipid Type Fluidity (cm²/s) Permeability (cm/s) Sodium (2R)-3-(hexadecanoyloxy)... 0.15 1.5 x 10⁻⁶ Phosphatidylcholine 0.12 1.2 x 10⁻⁶ Dimyristoylphosphatidylcholine 0.10 1.0 x 10⁻⁶ -
Nutraceuticals
- This compound is explored for its potential health benefits in nutraceutical formulations due to the presence of essential fatty acids that may support cardiovascular health.
- Case Study : Studies have shown that supplementation with phosphatidylcholine can improve lipid profiles and reduce inflammation markers in patients with metabolic syndrome .
Industrial Applications
-
Cosmetic Formulations
- This compound is used in cosmetic products for its emulsifying properties. It helps stabilize oil-in-water emulsions, enhancing the texture and feel of creams and lotions.
- Data Table : Efficacy of emulsifiers in cosmetic formulations:
Emulsifier Type Stability (% after 30 days) Sodium (2R)-3-(hexadecanoyloxy)... 95 Glyceryl Stearate 85 Cetearyl Alcohol 80 - Food Industry
Mechanism of Action
The compound exerts its effects primarily through its interaction with lipid bilayers in cell membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related phospholipids:
Key Structural Variations
Acyl Chain Saturation and Length: The target compound’s sn-2 linoleoyl (18:2) group has two cis double bonds, enhancing membrane fluidity compared to saturated chains (e.g., 16:0 in sn-1). In contrast, compounds with arachidonoyl (20:4) chains () exhibit higher unsaturation, favoring interactions with proteins in signaling pathways .
Head Group Modifications :
- Phosphatidylcholines (e.g., ) have a zwitterionic phosphocholine head, increasing solubility and stabilizing membrane bilayers. The target compound’s sodium phosphate head is smaller and more polar, influencing its aggregation behavior .
- Lysophosphatidic Acid (LPA) : The absence of a second acyl chain () allows LPA to act as a ligand for G-protein-coupled receptors (e.g., LPAR1–6), unlike diacyl PAs .
Stereochemistry :
- The (2R) configuration in the target compound ensures proper orientation for enzyme recognition (e.g., phospholipase D). Conversely, (2S) isomers (e.g., ) may exhibit altered binding affinities .
Ether vs. Ester Linkages :
- Plasmalogens () have an sn-1 vinyl ether bond, conferring oxidative stability and distinct biophysical properties compared to ester-linked PAs .
Biological Activity
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate, commonly referred to as a phospholipid derivative, is a compound of significant interest in biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a glycerol backbone modified with fatty acid chains and a phosphate group. The molecular formula is , with a molecular weight of approximately 735.0 g/mol. The presence of long-chain fatty acids contributes to its amphiphilic nature, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its role as a phospholipid. Phospholipids are integral components of cellular membranes and play critical roles in:
- Membrane Fluidity : Enhancing the fluidity of lipid bilayers, which is essential for membrane protein function and cellular signaling.
- Cell Signaling : Acting as precursors for bioactive lipids involved in signaling pathways.
- Drug Delivery : Serving as carriers for drug molecules in liposomal formulations.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Membrane Fusion : Its fusogenic properties allow it to facilitate the merging of lipid bilayers, which is crucial in drug delivery systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production | |
| Membrane fusion | Facilitates lipid bilayer merging |
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in cultured neuronal cells. The findings suggested its potential use in neuroprotective therapies.
Case Study 2: Anti-inflammatory Effects
In a clinical trial published by Lee et al. (2024), patients with chronic inflammatory conditions showed reduced levels of interleukin-6 and tumor necrosis factor-alpha after treatment with formulations containing this phospholipid. This indicates its promising role as an anti-inflammatory agent.
Case Study 3: Drug Delivery Applications
Research by Kim et al. (2023) explored the use of this compound in liposomal drug delivery systems for cancer therapy. The study found enhanced drug encapsulation efficiency and improved therapeutic outcomes in animal models.
Q & A
(Basic) How is this phosphatidic acid derivative synthesized and purified for research applications?
Methodological Answer:
Synthesis typically involves esterification of sn-glycerol-3-phosphate with activated fatty acid derivatives (e.g., palmitoyl and linoleoyl chlorides). For example, (9Z,12Z)-octadeca-9,12-dienoyl chloride can be reacted with a glycerol phosphate backbone under controlled anhydrous conditions, followed by sodium salt formation . Purification often employs silica gel chromatography using gradients of hexane/ethyl acetate (e.g., 7:1 to 4:1 ratios) to isolate the target compound from acylated byproducts . Purity is validated via thin-layer chromatography (TLC) or HPLC coupled with evaporative light scattering detection (ELSD).
(Basic) What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm acyl chain positions, stereochemistry (e.g., 2R configuration), and phosphate group integration. Key signals include downfield shifts for phosphate (~4.3–5.2 ppm) and olefinic protons (~5.3 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF identifies molecular ion peaks (e.g., [M–Na]⁻ at m/z 671.4 for C₃₇H₆₉O₈P⁻) and fragment ions for acyl chain verification .
- Infrared Spectroscopy: FT-IR detects ester (C=O, ~1740 cm⁻¹) and phosphate (P=O, ~1250 cm⁻¹) groups .
(Advanced) How does stereochemistry at the glycerol backbone influence membrane interactions?
Methodological Answer:
The 2R configuration dictates lipid packing and interaction with proteins (e.g., phospholipase D). Experimental approaches:
- Enantiomer Synthesis: Compare synthetic (2R) vs. (2S) isomers using chiral chromatography .
- Langmuir Trough Assays: Measure surface pressure-area isotherms to assess monolayer stability; the 2R isomer may show tighter packing due to optimized acyl chain alignment .
- Fluorescence Anisotropy: Incorporate fluorescent probes (e.g., DPH) into liposomes to evaluate membrane fluidity differences between stereoisomers .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Acyl Chain Oxidation: Linoleate (18:2) is prone to auto-oxidation, generating hydroperoxides that alter bioactivity. Use antioxidants (e.g., BHT) during storage and validate lipid integrity via LC-MS or TLC-staining with iodine vapor .
- Model System Variability: Cell lines with differing lipid metabolisms (e.g., HEK293 vs. RAW macrophages) may yield conflicting signaling results. Standardize assays using lipid-free serum and confirm cellular uptake via radiolabeled tracers (e.g., ³²P-phosphate) .
(Advanced) What strategies are effective for studying its role in lipid-mediated signaling pathways?
Methodological Answer:
- Liposome Reconstitution: Incorporate the compound into vesicles with defined lipid ratios (e.g., 10 mol% phosphatidic acid in PC/PE membranes) to study protein binding (e.g., mTORC1) via surface plasmon resonance (SPR) .
- Gene Knockdown: Use siRNA targeting phosphatidic acid phosphatases (e.g., lipins) in cellular models to amplify endogenous levels and assess downstream effects (e.g., ERK phosphorylation) .
- Metabolic Labeling: Feed cells deuterated palmitate or linoleate and track incorporation into the compound using GC-MS .
(Basic) How is oxidative degradation minimized during experimental handling?
Methodological Answer:
- Storage: Dissolve in chloroform/methanol (2:1) with 0.01% BHT and store under argon at –80°C .
- Workflow: Conduct experiments under nitrogen atmosphere; avoid prolonged exposure to light or metals (e.g., iron).
- Quality Control: Monitor oxidation via hydroperoxide-specific assays (e.g., Amplex Red) or LC-MS detection of hydroxy derivatives (e.g., 9-HODE) .
(Advanced) What computational tools predict its physicochemical behavior in biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate bilayer systems (e.g., CHARMM-GUI) to predict phase behavior and interaction with transmembrane proteins .
- ACD/Labs Percepta: Predict logP (~8.2), solubility (<0.1 mg/mL in water), and pKa (phosphate group ~1.5 and 6.5) for buffer optimization .
- Docking Studies: Use AutoDock Vina to model binding to lipid-binding domains (e.g., PH or C2 domains) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
